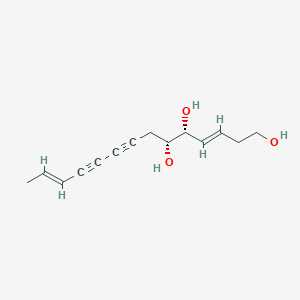

(3E,5R,6R,12E)-tetradeca-3,12-dien-8,10-diyne-1,5,6-triol

Description

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(3E,5R,6R,12E)-tetradeca-3,12-dien-8,10-diyne-1,5,6-triol |

InChI |

InChI=1S/C14H18O3/c1-2-3-4-5-6-7-10-13(16)14(17)11-8-9-12-15/h2-3,8,11,13-17H,9-10,12H2,1H3/b3-2+,11-8+/t13-,14-/m1/s1 |

InChI Key |

WYBXCTMRUZBCMI-SFKQUYLHSA-N |

Isomeric SMILES |

C/C=C/C#CC#CC[C@H]([C@@H](/C=C/CCO)O)O |

Canonical SMILES |

CC=CC#CC#CCC(C(C=CCCO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lobetyol can be isolated from the roots of Codonopsis pilosula using various extraction and purification techniques . The process typically involves the use of solvents such as methanol or ethanol for extraction, followed by chromatographic methods for purification .

Industrial Production Methods

Industrial production of lobetyol involves large-scale extraction from Codonopsis pilosula roots. The roots are dried, ground, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain lobetyol in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lobetyol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its medicinal properties or to study its behavior under different conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize lobetyol.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of lobetyol, which are studied for their enhanced biological activities .

Scientific Research Applications

Lobetyol has been extensively studied for its anticancer properties . It has shown activity against several types of cancer, including gastric cancer . The compound is also being investigated for its potential use in treating other diseases and conditions, such as idiopathic membranous nephropathy and to facilitate hematopoietic stem cell transplantation .

Mechanism of Action

Lobetyol exerts its effects by down-regulating glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition . It markedly reduces both mRNA and protein expression of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2) . This down-regulation leads to a decrease in the availability of essential amino acids for cancer cell growth, thereby inhibiting tumor progression .

Comparison with Similar Compounds

Lobetyol is structurally similar to other polyacetylene glycosides such as lobetyolin and lobetyolinin . These compounds also exhibit anticancer properties but differ in their glycosylation patterns . Lobetyolin and lobetyolinin are the mono- and bis-glucosylated forms of lobetyol, respectively . The unique structure of lobetyol, without glycosylation, contributes to its distinct biological activities .

List of Similar Compounds

- Lobetyolin

- Lobetyolinin

Lobetyol stands out due to its unique structure and potent anticancer activities, making it a valuable compound for further research and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.